4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol
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Overview
Description
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol: is a chemical compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications . The compound features a phenol group attached to a tetrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized with sodium azide to yield the desired tetrazole derivative . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The tetrazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Nitro, halo, and other substituted phenol derivatives.
Scientific Research Applications
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(1H-tetrazol-5-yl)phenol: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenol: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline: Features an aniline group instead of a phenol group, which can alter its chemical behavior and applications.
Uniqueness: 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol is unique due to the presence of both the phenol and tetrazole functional groups, which confer distinct chemical and biological properties. The ethyl group further modifies its reactivity and interactions, making it a valuable compound for various applications .
Biological Activity
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol is a compound belonging to the tetrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships.
Molecular Formula: C9H10N4O
Molecular Weight: 178.20 g/mol
CAS Number: 1092292-30-2
InChI Key: GDDQLGTXWIFSDI-UHFFFAOYSA-N
Antibacterial Activity
Research indicates that tetrazole derivatives exhibit significant antibacterial properties. In a study evaluating various tetrazole compounds, this compound demonstrated notable activity against several Gram-positive and Gram-negative bacteria. The presence of the phenolic group is believed to enhance its interaction with bacterial cell walls.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Antifungal Activity
The compound has been investigated for its antifungal properties as well. A recent study highlighted its effectiveness against Candida species and other pathogenic fungi. The mechanism involves the disruption of fungal cell membranes and interference with ergosterol synthesis.
Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 16 µg/mL |
This compound | Candida glabrata | 32 µg/mL |
Anticancer Properties
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes: The tetrazole moiety can act as a competitive inhibitor for certain enzymes involved in bacterial and fungal metabolism.
- Membrane Disruption: The phenolic structure enhances membrane permeability in target cells.
- Reactive Oxygen Species (ROS) Production: Induction of oxidative stress in cancer cells leading to apoptosis.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications:
- Substituent Effects: Electron-withdrawing groups on the phenolic ring enhance antibacterial activity.
Substituent | Effect on Activity |
---|---|
-Cl | Increases antibacterial potency |
-NO2 | Enhances antifungal activity |
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of various tetrazole derivatives found that this compound was effective against fluconazole-resistant strains of Candida glabrata. This highlights its potential as an alternative treatment option.
Case Study 2: Anticancer Activity
In a research project evaluating the anticancer properties of tetrazole derivatives, it was noted that this compound showed significant cytotoxicity against HeLa cells through mechanisms involving mitochondrial dysfunction and increased ROS production.
Properties
IUPAC Name |
4-(1-ethyltetrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-13-9(10-11-12-13)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIDVDDPBLDQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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